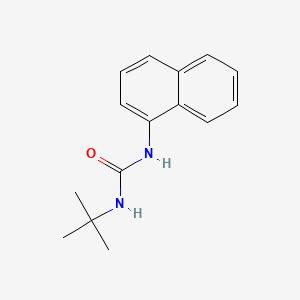

Urea, 1-tert-butyl-3-(1-naphthyl)-

Description

Significance of Urea (B33335) Scaffolds in Modern Chemical Synthesis and Design

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a motif of paramount importance in organic chemistry. Its ability to form strong, directional hydrogen bonds has made it a popular building block in supramolecular chemistry, where it facilitates the self-assembly of complex architectures. rsc.org Furthermore, N-substituted ureas are prevalent in medicinal chemistry and agrochemicals, where their structural features allow for fine-tuning of biological activity. The synthesis of these derivatives is versatile, often involving the reaction of isocyanates with amines, or through phosgene-based methods, although safer alternatives are increasingly favored. rsc.org

Overview of Sterically Hindered Urea Derivatives: Focus on Structure and Reactivity

The introduction of bulky substituents onto the nitrogen atoms of the urea scaffold gives rise to a class of compounds known as sterically hindered ureas. These bulky groups, such as the tert-butyl and naphthyl moieties in 1-tert-butyl-3-(1-naphthyl)urea, impose significant steric strain on the molecule. This strain can lead to a distortion of the typically planar urea bond, which in turn diminishes the resonance stabilization between the nitrogen lone pairs and the carbonyl group.

This disruption of planarity has profound effects on the reactivity of the urea. For instance, some hindered ureas exhibit dynamic covalent behavior, meaning the urea bond can reversibly dissociate into its constituent isocyanate and amine. rsc.org This property is being explored for the development of self-healing polymers and other dynamic materials. The steric bulk also influences the solubility and crystalline packing of these derivatives.

A notable reaction of some hindered ureas, particularly those with a tert-butyl group, is acid-assisted de-tert-butylation. Under acidic conditions, the tert-butyl group can be removed, resulting in a more stable, less hindered urea. rsc.org This "off-switching" of the dynamic character of the hindered urea bond opens avenues for creating stable materials from dynamic precursors. rsc.org

Scope and Academic Research Focus on 1-tert-butyl-3-(1-naphthyl)-urea Investigations

While extensive research dedicated exclusively to 1-tert-butyl-3-(1-naphthyl)urea is not widely documented in publicly available literature, its structural features suggest several areas of academic interest. The combination of a bulky, electron-donating tert-butyl group and a large, aromatic naphthyl group makes it a prime candidate for studies in several fields:

Supramolecular Chemistry: The hydrogen bonding capabilities of the urea, coupled with the potential for π-π stacking interactions from the naphthyl group, make it an interesting target for the design of molecular receptors and self-assembling systems. The steric hindrance would dictate the geometry of the resulting assemblies.

Organocatalysis: Chiral derivatives of substituted ureas have been successfully employed as organocatalysts, activating substrates through hydrogen bonding. mdpi.com While 1-tert-butyl-3-(1-naphthyl)urea itself is not chiral, its derivatives could be explored for their catalytic potential.

Materials Science: As a sterically hindered urea, it could be a building block for dynamic polymers with unique properties, drawing on the principles of hindered urea bond chemistry. rsc.org

The following tables provide a summary of the key properties of 1-tert-butyl-3-(1-naphthyl)urea and a comparison with related compounds.

| Property | Value |

| IUPAC Name | 1-tert-butyl-3-(1-naphthyl)urea |

| CAS Number | 110951-48-9 |

| Molecular Formula | C₁₅H₁₈N₂O |

| Synonyms | 1-tert-Butyl-3-(naphthalen-1-yl)urea, N-tert-Butyl-N'-(1-naphthyl)urea |

Table 1: Chemical Identification of 1-tert-butyl-3-(1-naphthyl)urea

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-tert-butyl-3-(1-naphthyl)urea | C₁₅H₁₈N₂O | 242.32 |

| tert-Butylurea | C₅H₁₂N₂O | 116.16 nih.gov |

| 1-Butyl-3-(1-naphthyl)urea | C₁₅H₁₈N₂O | 242.32 nih.gov |

| 1,3-Bis(1-naphthyl)urea | C₂₁H₁₆N₂O | 312.37 nih.gov |

| 1-Butyl-3-methylurea | C₆H₁₄N₂O | 130.19 nist.gov |

| 1,1,3,3-Tetrabutylurea | C₁₇H₃₆N₂O | 284.48 nih.gov |

Table 2: Comparison of Molecular Weights of Related Urea Compounds

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-15(2,3)17-14(18)16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHSGLABVNNHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145168 | |

| Record name | Urea, 1-tert-butyl-3-(1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102434-42-4 | |

| Record name | Urea, 1-tert-butyl-3-(1-naphthyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102434424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-tert-butyl-3-(1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of 1 Tert Butyl 3 1 Naphthyl Urea

Solid-State Structural Investigations of 1-tert-butyl-3-(1-naphthyl)-urea

X-ray Crystallography for Molecular Geometry and Crystal Packing.

The molecular geometry is expected to feature a nearly planar urea (B33335) core (-NH-CO-NH-). The bulky tert-butyl and naphthyl substituents will likely adopt conformations that minimize steric hindrance. The torsion angles around the C-N bonds will define the relative orientation of these groups. In many substituted ureas, the aryl group is often twisted out of the plane of the urea moiety. acs.org

Intermolecular Interactions and Hydrogen Bonding Networks in Solid State.

The dominant intermolecular interaction in the crystal structure of 1-tert-butyl-3-(1-naphthyl)-urea is hydrogen bonding. nih.gov The urea group is an excellent hydrogen bonding motif, as it contains two N-H proton donors and one carbonyl oxygen proton acceptor. acs.orgresearchgate.net

In N,N'-disubstituted ureas, a common and highly stable hydrogen-bonding pattern is the formation of a one-dimensional, self-complementary hydrogen-bonded tape or ribbon. researchgate.netacs.org In this motif, each urea molecule donates two hydrogen bonds to two different neighboring molecules and accepts two hydrogen bonds from two other neighbors, creating an infinite chain where the molecules are linked by pairs of N-H···O=C bonds. acs.orgnih.gov The bulky tert-butyl and naphthyl groups will be arranged on the periphery of these hydrogen-bonded chains, and their steric interactions will influence the packing of these chains relative to one another. nih.gov Weaker interactions, such as C-H···π interactions between the tert-butyl or urea C-H bonds and the naphthyl ring, may also play a role in stabilizing the three-dimensional crystal structure. acs.org

Supramolecular Motifs and Polymorphism of Substituted Urea Derivatives.

The strong and directional nature of the N-H···O=C hydrogen bond makes urea derivatives excellent building blocks for supramolecular chemistry. researchgate.netnih.gov The hydrogen-bonded tapes described above are a classic example of a robust supramolecular motif. nih.govreading.ac.uk

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in substituted ureas. researchgate.net Different polymorphs arise from variations in molecular conformation or, more commonly, from different hydrogen-bonding arrangements and crystal packing. nih.gov For instance, instead of the typical tape motif, urea molecules can sometimes form cyclic dimers or other arrangements, leading to different crystal packing and physical properties. The specific conformation adopted by the flexible naphthyl and tert-butyl groups can also contribute to the formation of different polymorphic forms. youtube.com The existence of polymorphism in 1-tert-butyl-3-(1-naphthyl)-urea is highly probable and could be investigated through crystallization experiments under various conditions. researchgate.net

Conformational Analysis in Crystalline Environments

While a specific crystal structure for 1-tert-butyl-3-(1-naphthyl)-urea is not publicly available, extensive studies on closely related aryl and tert-butyl urea derivatives allow for a detailed and scientifically grounded prediction of its solid-state conformation. The conformation of urea derivatives in the crystalline state is primarily governed by a delicate balance of steric hindrance and the formation of intermolecular hydrogen bonds.

The urea functional group itself exhibits a degree of conformational restriction due to the delocalization of lone pair electrons from the nitrogen atoms to the carbonyl group. This resonance imparts partial double-bond character to the C-N bonds, influencing the planarity of the urea moiety. nih.gov

The crystal packing is anticipated to be heavily influenced by hydrogen bonding. The N-H protons of the urea group will act as hydrogen bond donors, while the carbonyl oxygen will serve as a hydrogen bond acceptor. This typically leads to the formation of hydrogen-bonded chains or more complex networks within the crystal. researchgate.net The specific geometry of these hydrogen bonds, including bond lengths and angles, would be precisely determined by X-ray crystallography.

The planarity of the urea unit can be disrupted by the steric demands of its substituents. The introduction of a bulky group like the 1-naphthyl substituent can lead to a non-planar arrangement of the amide groups to alleviate steric strain. nih.gov This deviation from planarity is a key feature that can be quantified through analysis of the dihedral angles within the molecule in a crystal structure.

A theoretical conformational analysis based on Density Functional Theory (DFT), similar to studies on related ureas, would likely predict the rotational barriers around the C-N bonds. For instance, in tert-butylurea, the rotational barrier for the tert-butyl group is calculated to be around 4.6 kcal/mol. acs.org A similar energy barrier would be expected for the tert-butyl group in the title compound. The rotation of the larger naphthyl group would also have a distinct energy profile.

Table 1: Predicted Torsional Angles and Energy Barriers for 1-tert-butyl-3-(1-naphthyl)-urea (Based on Analogous Compounds)

| Parameter | Predicted Value/Range | Basis of Prediction |

| C-N (tert-butyl) Bond Rotation Barrier | ~4.6 kcal/mol | Based on computational studies of tert-butylurea. acs.org |

| C-N (naphthyl) Bond Rotation Barrier | > 2.4 kcal/mol | Expected to be higher than phenylurea due to increased size. acs.org |

| H-N-C=O Dihedral Angle | ~0° or ~180° (anti or syn) | General preference in urea derivatives to facilitate hydrogen bonding. researchgate.net |

| C-N-C-C (naphthyl) Dihedral Angle | Variable | Dependent on crystal packing forces and intramolecular steric hindrance. |

This table is predictive and based on data from structurally related molecules. Experimental data from a crystal structure of 1-tert-butyl-3-(1-naphthyl)-urea would be required for definitive values.

Neutron Diffraction for Hydrogen Atom Localization (if applicable in advanced studies)

While X-ray diffraction is a powerful tool for determining the positions of heavier atoms like carbon, nitrogen, and oxygen, it is less effective for accurately locating hydrogen atoms. This is because X-rays scatter off the electron cloud, and hydrogen, with only one electron, has very low scattering power. In contrast, neutron diffraction relies on the scattering of neutrons by atomic nuclei. Since hydrogen nuclei (protons) are strong scatterers of neutrons, this technique can determine the positions of hydrogen atoms with high precision.

For a molecule like 1-tert-butyl-3-(1-naphthyl)-urea, where hydrogen bonding plays a crucial role in its crystal packing, the precise localization of the N-H hydrogen atoms is of significant interest. Neutron diffraction studies on urea inclusion compounds have demonstrated the power of this technique in elucidating the fine details of hydrogen bonding networks. worktribe.com Such studies can provide unambiguous information on:

N-H bond lengths: These can be determined with much higher accuracy than with X-ray diffraction.

Hydrogen bond geometries: The exact distances and angles of N-H···O hydrogen bonds can be measured, providing a clearer picture of the intermolecular interactions stabilizing the crystal structure.

Disorder of hydrogen atoms: In some cases, hydrogen atoms may occupy multiple positions within the crystal lattice. Neutron diffraction can quantify this disorder.

Computational and Theoretical Chemistry Studies on 1 Tert Butyl 3 1 Naphthyl Urea

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model and analyze molecules, offering profound insights into their behavior and properties at the atomic and electronic levels. These computational approaches are essential for understanding structure-property relationships, predicting reactivity, and interpreting spectroscopic data. For a molecule like 1-tert-butyl-3-(1-naphthyl)-urea, with its distinct tert-butyl and naphthyl functional groups, these methods would be particularly illuminating.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is generally more computationally efficient than other high-level methods while still providing a high degree of accuracy. For 1-tert-butyl-3-(1-naphthyl)-urea, DFT calculations would be instrumental in elucidating its fundamental electronic characteristics.

A critical first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For a flexible molecule like 1-tert-butyl-3-(1-naphthyl)-urea, which has rotatable bonds, multiple low-energy conformations may exist.

Computational chemists would systematically explore the conformational energy landscape by rotating the key dihedral angles, such as those around the C-N bonds of the urea (B33335) bridge. For each conformation, a geometry optimization would be performed to find the local energy minimum. This process would reveal the most stable conformer(s) and the energy barriers between them, providing crucial information about the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature. The resulting data on bond lengths, bond angles, and dihedral angles for the most stable conformer would be foundational for all further computational analyses.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are key to understanding a molecule's chemical reactivity. wikipedia.org

HOMO: This orbital can be thought of as the outermost orbital containing electrons. A molecule with a high-energy HOMO is more willing to donate electrons in a reaction, acting as a nucleophile or an electron donor.

LUMO: This is the innermost orbital that is empty of electrons. A molecule with a low-energy LUMO is more willing to accept electrons, acting as an electrophile or an electron acceptor.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small gap suggests that the molecule is more easily excitable and generally more reactive, while a large gap indicates higher kinetic stability. wikipedia.org For 1-tert-butyl-3-(1-naphthyl)-urea, analysis would likely show the HOMO localized on the electron-rich naphthyl ring and the LUMO distributed across the urea and naphthyl moieties. This would allow for predictions about how the molecule would interact with other reagents.

| Parameter | Conceptual Significance for 1-tert-butyl-3-(1-naphthyl)-urea |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO; relates to chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. aps.org

Color-coding is standard in MEP maps:

Red: Indicates regions of high electron density and negative electrostatic potential, typically around electronegative atoms like oxygen. These are sites prone to attack by electrophiles. For 1-tert-butyl-3-(1-naphthyl)-urea, the carbonyl oxygen of the urea group would be a prominent red region.

Blue: Indicates regions of low electron density and positive electrostatic potential, usually around hydrogen atoms, particularly those bonded to electronegative atoms (like the N-H protons of the urea bridge). These are sites susceptible to attack by nucleophiles.

Green/Yellow: Represent areas of neutral or intermediate potential.

An MEP map of 1-tert-butyl-3-(1-naphthyl)-urea would clearly visualize the electrophilic and nucleophilic centers, offering insights into its intermolecular interactions, such as hydrogen bonding capabilities. aps.org

DFT calculations can accurately predict various spectroscopic properties, which is crucial for confirming the identity and structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (for ¹H and ¹³C) can be performed. Comparing these calculated shifts to experimentally obtained spectra is a powerful method for structure verification. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or conformational averaging.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) and Raman spectrum. This allows for the assignment of specific vibrational modes (e.g., C=O stretching, N-H bending, aromatic C-H stretching) to the experimental spectral bands. This detailed assignment provides a vibrational fingerprint of the molecule, confirming the presence of key functional groups.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

"Ab initio," Latin for "from the beginning," refers to a class of computational methods that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, solve the molecular Schrödinger equation to varying levels of approximation.

While more computationally demanding than DFT, ab initio methods can offer a higher level of accuracy, often considered the "gold standard" for small to medium-sized molecules. Applying a high-level ab initio method like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) to 1-tert-butyl-3-(1-naphthyl)-urea would provide benchmark data for its electronic energy and structure. Such calculations would be valuable for validating the results obtained from more computationally economical DFT methods and for providing the most accurate possible theoretical description of the molecule's electronic properties.

Non-Covalent Interaction (NCI) Analysis and Characterization

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak interactions within and between molecules. chemtools.orgwikipedia.org Based on the electron density (ρ) and its reduced density gradient (s), NCI analysis can reveal hydrogen bonds, van der Waals forces, and steric clashes that govern molecular conformation and crystal packing. chemtools.orgwikipedia.org

The method plots the reduced density gradient against the electron density. Regions with low density and a low gradient are indicative of non-covalent interactions. chemtools.org These interactions can be visualized as isosurfaces in 3D space. The character of the interaction (attractive or repulsive) is determined by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. wikipedia.org

Attractive interactions , such as hydrogen bonds and dipole-dipole interactions, are shown as blue or green surfaces.

Repulsive interactions , or steric clashes, are typically colored red. chemtools.org

Table 1: Key Features of NCI Analysis for Characterizing Interactions

| Interaction Type | Typical NCI Plot Signature | Isosurface Color | Significance in Urea Derivatives |

| Hydrogen Bonds | Spike at low density, low gradient, with negative sign(λ₂)ρ | Blue | Strong intermolecular N-H···O=C bonds forming urea tapes; intramolecular N-H···π interactions. figshare.com |

| Van der Waals Forces | Broad region at very low density and low gradient | Green | Stabilizing interactions between aromatic rings (π-π stacking) and between alkyl groups. |

| Steric Repulsion | Spike at low density, low gradient, with positive sign(λ₂)ρ | Red | Clashes between bulky groups like tert-butyl and the naphthyl ring, influencing molecular conformation. chemtools.org |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. amercrystalassn.orgwiley-vch.de By analyzing the topology of the electron density, QTAIM can characterize the nature and strength of both covalent and non-covalent interactions. amercrystalassn.orge-bookshelf.de

The analysis focuses on critical points in the electron density. A bond critical point (BCP) is a point of minimum electron density between two bonded atoms. Several properties at the BCP are used to classify the interaction:

Electron Density (ρ(r)) : Higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρ(r)) : A negative value signifies a shared-shell (covalent) interaction, where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces.

Total Energy Density (H(r)) : A negative value is characteristic of covalent character, while a positive value suggests non-covalent or electrostatic character.

QTAIM has been used extensively to analyze bonding in a wide range of molecules, providing a framework for understanding concepts like aromaticity and reaction mechanisms. e-bookshelf.dersc.orgresearchgate.net For 1-tert-butyl-3-(1-naphthyl)-urea, QTAIM could be used to quantify the covalent character of the C-N and C=O bonds within the urea moiety and to characterize the weaker intramolecular hydrogen bonds.

Table 2: Typical QTAIM Parameters for Characterizing Chemical Bonds

| Parameter | Covalent Bond (e.g., C-N) | Closed-Shell Interaction (e.g., N-H···O) |

| Electron Density (ρ(r)) | Large (>0.2 a.u.) | Small (<0.05 a.u.) |

| Laplacian (∇²ρ(r)) | Negative | Positive |

| Total Energy Density (H(r)) | Negative | Small, slightly positive or negative |

Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Conformations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic behavior and conformational preferences in different environments. nih.govutwente.nl For flexible molecules like N-aryl-N'-alkyl ureas, MD simulations are crucial for exploring the conformational landscape in solution. nih.gov

A key conformational feature of ureas is the potential for cis-trans isomerism around the C-N amide bonds. Recent studies on N-aryl-N'-cyclopentyl ureas using Well-Tempered Metadynamics, an enhanced sampling MD technique, revealed that the methylation pattern significantly impacts conformational preference. nih.gov The trans-trans conformation is common, but a cis-trans conformer can be stabilized by an internal hydrogen bond between an N-H group and the aryl ring system. nih.gov

For 1-tert-butyl-3-(1-naphthyl)-urea in an aqueous solution, MD simulations could predict:

The preferred rotational orientation of the naphthyl and tert-butyl groups.

The equilibrium between different cis and trans conformers.

The structure and dynamics of the surrounding water molecules and their hydrogen bonding interactions with the urea's polar groups. utwente.nl

Simulations of urea nucleation from aqueous solutions have shown that the process is often a two-step mechanism, where disordered clusters form before reorganizing into crystalline nuclei. nih.govnortheastern.edu

Table 3: Conformational Analysis of a Model N-Aryl-N'-Alkyl Urea (Based on findings for N-phenyl-N'-cyclopentyl urea) nih.gov

| Conformer | Key Feature | Relative Free Energy (kcal/mol) | Population in Solution |

| trans-trans | Both N-H bonds are trans to the C=O bond. | 0.0 (Reference) | High |

| cis-trans | One N-H bond is cis to the C=O bond. | ~0.0 to +0.5 | Significant, stabilized by internal H-bond. |

| cis-cis | Both N-H bonds are cis to the C=O bond. | High (> 5.0) | Negligible |

Reaction Pathway Modeling and Transition State Analysis Involving Urea Derivatives

Computational modeling is essential for elucidating the mechanisms of chemical reactions, including the synthesis and decomposition of urea derivatives. By calculating the potential energy surface, chemists can identify intermediates, transition states, and determine the activation energies that govern reaction rates. researchgate.netresearchgate.net

The synthesis of unsymmetrical ureas often proceeds through the reaction of an isocyanate with an amine. nih.gov Alternative, more environmentally friendly methods involve the dehydrogenative coupling of amines and formamides or methanol (B129727), with reaction pathways that can be modeled using Density Functional Theory (DFT). acs.org For instance, the manganese-catalyzed synthesis of ureas from amines and methanol is proposed to occur in three main steps: methanol dehydrogenation to formaldehyde, coupling with an amine to form a formamide, and a final coupling with a second amine to yield the urea. acs.org

Decomposition pathways of urea derivatives have also been studied computationally. Calculations show that many substituted ureas decompose via four-center pericyclic reactions to produce an isocyanate and an amine, with the reaction rate depending on the nature of the substituents on the nitrogen atoms. researchgate.net

Table 4: Illustrative Calculated Activation Energies for a Proposed Urea Synthesis Pathway (Conceptual data based on multi-step catalytic reactions) acs.org

| Reaction Step | Description | Catalyst State | Calculated Free Energy Barrier (ΔG‡, kcal/mol) |

| Step 1 | Dehydrogenation of Methanol | Amido-Manganese Complex | ~10-15 |

| Step 2 | Coupling of Formaldehyde and Amine | Manganese Hydride Complex | ~20-25 |

| Step 3 | Coupling of Formamide and Amine | Amido-Manganese Complex | ~15-20 |

Crystal Lattice Energy Calculations for Solid-State Stability

The crystal lattice energy is the energy released when isolated molecules in the gas phase come together to form a crystalline solid. libretexts.org It is a fundamental measure of the thermodynamic stability of a crystal. Accurate calculation of lattice energy is challenging because it involves a delicate balance of intermolecular forces, including electrostatic interactions, hydrogen bonds, and weak van der Waals (dispersion) forces.

Modern computational methods can predict lattice energies with high accuracy, often approaching that of experimental values derived from sublimation enthalpies. nih.gov A common approach combines periodic DFT calculations, which handle long-range electrostatic interactions well, with high-level ab initio calculations like Møller-Plesset perturbation theory (MP2) to accurately capture the short-range dispersion interactions between neighboring molecules. nih.gov

For urea itself, these combined methods have calculated sublimation energies that are very close to experimental values. nih.gov Such calculations for 1-tert-butyl-3-(1-naphthyl)-urea would be critical for predicting its solid-state stability, understanding polymorphism (the existence of multiple crystal forms), and rationalizing its physical properties like melting point and solubility.

Table 5: Comparison of Calculated and Experimental Lattice Energies for Urea nih.gov

| Method | Calculated Lattice Energy (kcal/mol) | Experimental Sublimation Enthalpy (kcal/mol) | Deviation (kcal/mol) |

| Periodic DFT (PBE) | 16.5 | 20.9 - 23.6 | -4.4 to -7.1 |

| Periodic DFT + MP2 Correction | 21.2 | 20.9 - 23.6 | -2.4 to +0.3 |

Chemical Reactivity, Mechanism, and Transformation Studies of 1 Tert Butyl 3 1 Naphthyl Urea

Role as a Hydrogen Bond Donor in Chemical Transformations and Molecular Recognition

The capacity of 1-tert-butyl-3-(1-naphthyl)-urea to act as a hydrogen bond donor is fundamental to its role in chemical transformations and molecular recognition. The two N-H groups of the urea (B33335) moiety can engage in hydrogen bonding, a feature that significantly influences its interactions with other molecules. nih.govontosight.ai This hydrogen-bonding capability is crucial for its function in various chemical and biological systems.

The strength of the hydrogen bond donation can be modulated by the electronic properties of the substituents on the urea nitrogen atoms. ru.nl In 1-tert-butyl-3-(1-naphthyl)-urea, the bulky tert-butyl group and the aromatic naphthyl group influence the electronic environment of the N-H protons, thereby affecting their hydrogen bond donating strength. ontosight.ai Quantum-chemical analyses have revealed that while increasing the size of substituents can sometimes enhance hydrogen bond donor strength, steric factors can also play a disruptive role. ru.nl

In the context of molecular recognition, the urea moiety often forms anchoring hydrogen bonds within the binding pockets of target proteins. nih.gov The carbonyl oxygen of the urea can act as a hydrogen bond acceptor, while the nitrogen atoms serve as donors, creating strong and directional interactions that are critical for binding. nih.gov Studies on diaryl ureas have shown that the urea moiety, on average, forms 2.1 hydrogen bonds with surrounding residues in protein-ligand complexes. nih.gov A common pattern observed is the dual hydrogen bond donation from the urea nitrogens to oxygen atoms of nearby amino acid residues, particularly glutamic and aspartic acid. nih.gov

Participation in Organocatalytic Systems

The hydrogen-bonding capabilities of urea derivatives like 1-tert-butyl-3-(1-naphthyl)-urea make them valuable components in organocatalytic systems. These systems utilize small organic molecules to catalyze chemical reactions, often with high levels of stereoselectivity.

Asymmetric Catalysis Mediated by Urea Derivatives (e.g., Mannich, Michael Additions)

Urea derivatives have been successfully employed as organocatalysts in a variety of asymmetric reactions, including the Mannich and Michael additions. wikipedia.org The Mannich reaction involves the aminoalkylation of a carbonyl compound, resulting in the formation of a β-amino carbonyl compound, also known as a Mannich base. wikipedia.org

In these catalytic cycles, the urea catalyst activates the electrophile, typically an imine in the case of the Mannich reaction, through hydrogen bonding. This activation enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. Chiral urea derivatives can create a chiral environment around the reaction center, directing the approach of the nucleophile and leading to the formation of a specific stereoisomer of the product.

Substrate Activation Mechanisms via Hydrogen Bonding in Catalysis

The primary mechanism by which urea-based organocatalysts, including 1-tert-butyl-3-(1-naphthyl)-urea, activate substrates is through hydrogen bonding. mdpi.com The two N-H groups of the urea can form a bidentate hydrogen bond with an electrophilic substrate, such as an aldehyde or imine. This interaction polarizes the substrate, lowering the energy of the transition state for the subsequent nucleophilic attack.

For instance, in the activation of a carbonyl compound, the urea's N-H groups can hydrogen bond to the carbonyl oxygen. This interaction withdraws electron density from the carbonyl carbon, making it more electrophilic. This enhanced electrophilicity facilitates the addition of a nucleophile, accelerating the reaction rate.

Design Principles for Chiral Urea-Based Organocatalysts

The design of effective chiral urea-based organocatalysts hinges on several key principles. The catalyst must possess a rigid and well-defined chiral scaffold to ensure effective stereochemical control. The urea moiety needs to be positioned to allow for efficient hydrogen bonding with the substrate.

Furthermore, the electronic properties of the substituents on the urea nitrogens are critical. Electron-withdrawing groups can enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and potentially higher catalytic activity. ru.nl However, as noted earlier, steric hindrance from bulky substituents can sometimes counteract these electronic effects. ru.nl Therefore, a careful balance between electronic and steric factors is necessary to optimize catalyst performance. The synthesis of a diverse library of urea derivatives with varying steric and electronic properties is often a key strategy in the development of new and improved organocatalysts.

Supramolecular Chemistry and Self-Assembly Phenomena

The ability of 1-tert-butyl-3-(1-naphthyl)-urea to form directional hydrogen bonds also drives its participation in supramolecular chemistry and self-assembly. These fields explore the non-covalent interactions between molecules to create larger, organized structures.

Host-Guest Chemistry with Non-Covalent Interactions

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule through non-covalent interactions. Urea derivatives can act as hosts, forming complexes with various guests. The binding of the guest is driven by a combination of forces, including hydrogen bonding, π-π stacking, and van der Waals interactions.

The cavity of a urea-based host can be tailored by modifying the substituents on the urea nitrogen atoms. The naphthyl group in 1-tert-butyl-3-(1-naphthyl)-urea, for example, can participate in π-π stacking interactions with aromatic guests, contributing to the stability of the host-guest complex. ontosight.ai The formation of these complexes can be studied using various techniques, including NMR spectroscopy and X-ray crystallography, which provide detailed information about the structure and binding interactions of the assembly. nih.gov The study of such host-guest systems is crucial for the development of new sensors, catalysts, and materials with tailored properties.

Interactive Data Table: Properties of Related Urea Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-tert-butyl-3-(1-naphthyl)-urea | C15H18N2O | 242.32 | 196206-56-1 |

| tert-Butylurea | C5H12N2O | 116.16 | 1118-12-3 |

| 1,3-Bis(1-naphthyl)urea | C21H16N2O | 312.37 | 607-56-7 |

| 1-Butyl-3-methylurea | C6H14N2O | 130.19 | 6135-36-0 |

| 1,1,3,3-Tetrabutylurea | C17H36N2O | 284.48 | 4559-86-8 |

| 1-Butyl-3-(1-naphthyl)urea | C15H18N2O | 242.32 | 108619-31-4 |

| 1-Butyl-1-methyl-3-(1-naphthyl)urea | C16H20N2O | 256.35 | Not Available |

| 3-tert-butyl-1-(3-hydroxyphenyl)urea | C11H16N2O2 | 208.26 | Not Available |

| 1-tert-Butyl-3-((3-phenoxyphenyl)methyl)urea | C18H22N2O2 | 298.38 | Not Available |

Directed Self-Assembly in Solution and Solid State.rjpbcs.comnwhitegroup.com

The directed self-assembly of molecules into well-defined supramolecular structures is a powerful strategy in materials science and nanotechnology. In the case of N,N'-disubstituted ureas, the formation of one-dimensional hydrogen-bonded chains is a predominant motif. The urea group, with its two N-H donors and one carbonyl oxygen acceptor, readily forms bifurcated N-H···O hydrogen bonds, leading to the assembly of robust, linear tapes or ribbons. The substituents on the urea nitrogen atoms play a crucial role in modulating these interactions and influencing the packing of these primary structures.

For 1-tert-butyl-3-(1-naphthyl)-urea, the bulky tert-butyl group and the planar naphthyl group introduce significant steric and electronic influences on the self-assembly process. The tert-butyl group, due to its large size, can sterically hinder certain packing arrangements while favoring others that accommodate its bulk. rsc.org This steric influence can be a tool to control the dimensionality of the self-assembled structures. For instance, the modulation of supramolecular structures by the presence or absence of tert-butyl groups has been observed in other systems, where their removal can lead to significant changes in the resulting nanostructures. nih.gov

In solution, the equilibrium between monomeric and self-associated species is dependent on factors such as concentration, solvent polarity, and temperature. In nonpolar solvents, the strong hydrogen-bonding interactions of the urea moiety are maximized, favoring the formation of extended aggregates. The naphthyl group can further contribute to the stability of these assemblies through π-π stacking interactions between adjacent molecules within the hydrogen-bonded chains or between neighboring chains.

Crystal Engineering and Design of Ordered Architectures.nwhitegroup.com

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. The predictability of hydrogen-bonding motifs in N,N'-disubstituted ureas makes them excellent building blocks for this purpose. The primary hydrogen-bonding interaction in these systems is the formation of a one-dimensional α-tape motif, where molecules are linked by bifurcated N-H···O hydrogen bonds.

The tert-butyl group, while primarily a steric director, can also participate in weaker C-H···O or C-H···π interactions, further stabilizing the crystal lattice. The specific conformation adopted by the molecule, particularly the torsion angles between the urea plane and the naphthyl ring, will have a profound impact on the resulting crystal structure. By understanding and controlling these intermolecular interactions, it is possible to engineer crystalline materials with specific properties, such as porosity, chirality, or particular optical and electronic characteristics.

While the crystal structure of 1-tert-butyl-3-(1-naphthyl)-urea is not publicly available in the search results, related structures, such as that of 1,3-bis(1-naphthyl)urea, have been characterized and demonstrate the formation of hydrogen-bonded sheets. nih.gov The introduction of the bulky tert-butyl group in place of one of the naphthyl groups would be expected to significantly alter the packing of these sheets, potentially leading to more open or porous structures.

Specific Chemical Transformations of the Urea Moiety

Acid-Catalyzed De-tert-butylation Reactions and Mechanism.nih.gov

The tert-butyl group in 1-tert-butyl-3-(1-naphthyl)-urea is susceptible to removal under acidic conditions. This de-tert-butylation reaction is a characteristic transformation for hindered ureas and proceeds through an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the urea moiety, which enhances the electrophilicity of the carbonyl carbon.

Following protonation, the lone pair of the nitrogen atom attached to the tert-butyl group can participate in the formation of a resonance-stabilized intermediate. The key step in the mechanism is the departure of the tert-butyl group as a stable tert-butyl carbocation. This carbocation can then be trapped by a nucleophile present in the reaction medium or undergo elimination to form isobutylene. The resulting product is the corresponding N-(1-naphthyl)urea.

The general mechanism for the acid-catalyzed de-tert-butylation can be summarized as follows:

Protonation of the carbonyl oxygen: The urea oxygen is protonated by the acid catalyst.

Formation of a resonance-stabilized intermediate: The positive charge is delocalized over the oxygen and nitrogen atoms.

Elimination of the tert-butyl carbocation: The C-N bond cleaves, releasing the stable tert-butyl carbocation.

Tautomerization: The resulting enol-like intermediate tautomerizes to the more stable N-(1-naphthyl)urea.

This reaction is of synthetic utility as it provides a method for the deprotection of a hindered urea nitrogen. The conditions required for de-tert-butylation can vary depending on the specific substrate and the acid used.

Interactions with Metal Centers and Ligand Properties of Substituted Ureas.chemicalbook.com

The urea moiety possesses two potential coordination sites for metal ions: the carbonyl oxygen and the nitrogen atoms. In most cases, coordination occurs through the carbonyl oxygen, which acts as a Lewis base. The lone pairs on the nitrogen atoms are generally less basic due to their delocalization into the carbonyl group. The coordination of a metal ion to the carbonyl oxygen increases the double bond character of the C-N bonds and decreases the C=O bond order, which can be observed spectroscopically (e.g., by a shift in the C=O stretching frequency in the infrared spectrum).

Substituted ureas, such as 1-tert-butyl-3-(1-naphthyl)-urea, can act as monodentate ligands, coordinating to a metal center through the carbonyl oxygen. The nature of the substituents on the nitrogen atoms can influence the electronic properties of the urea and its coordination behavior. The electron-donating tert-butyl group and the aromatic naphthyl group can modulate the electron density on the carbonyl oxygen, thereby affecting the strength of the metal-ligand bond.

In some instances, ureas can also act as bridging ligands, connecting two metal centers. This can occur through the carbonyl oxygen coordinating to two metal ions or through a combination of oxygen and nitrogen coordination. The formation of polynuclear complexes with urea-based ligands is a possibility, leading to interesting magnetic or catalytic properties.

Furthermore, the naphthyl substituent introduces the possibility of secondary interactions between the ligand and the metal center or other ligands in the coordination sphere. These can include π-cation interactions or coordination of the metal to the π-system of the naphthyl ring, although this is less common for ureas. The bulky tert-butyl group will also play a significant role in the stereochemistry of the resulting metal complexes, influencing the coordination geometry and the accessibility of the metal center. rjpbcs.com

Potential Applications in Advanced Chemical Systems and Materials Science Non Biological Focus

Reagent in Synthetic Organic Chemistry for Stereoselective or Selective Transformations

While specific literature detailing the use of 1-tert-butyl-3-(1-naphthyl)urea as a reagent for stereoselective transformations is limited, the broader class of N-substituted ureas has been employed in selective chemical reactions. For instance, related compounds like mono-tert-butyl-urea have been utilized in conjunction with sulfuric acid for the tert-butylation of various aromatic compounds, including phenols, anisole, and toluene. epa.gov In these reactions, the urea (B33335) derivative acts as a controlled source of the tert-butyl group, leading to the formation of tert-butylated aromatic products in yields of 50% to 70%. epa.gov

The general principle involves the in-situ generation of a reactive species under acidic conditions. The bulky nature of the substituents on the urea nitrogen atoms can influence the regioselectivity of such reactions. Although not demonstrated for 1-tert-butyl-3-(1-naphthyl)urea itself, the presence of the chiral naphthyl group provides a basis for its potential exploration in asymmetric synthesis, where the urea could act as a chiral auxiliary or a component of a chiral reagent.

Components in Functional Materials Design (e.g., Polymer Chemistry, Supramolecular Architectures)

The incorporation of sterically hindered urea bonds (HUBs), such as the one present in 1-tert-butyl-3-(1-naphthyl)urea, is an emerging strategy in the design of dynamic and functional materials. The bulky tert-butyl group hinders the resonance of the nitrogen lone pair with the carbonyl group, creating a dynamic covalent bond that can dissociate and reform under specific conditions.

This dynamic nature allows for the creation of polymers with unique properties:

Self-Healing Materials: Polymers containing HUBs can exhibit autonomous self-healing capabilities. When a material is cut or damaged, the dynamic nature of the urea bonds allows the polymer chains to re-associate and repair the damage under mild conditions, such as gentle heating. For example, polymers incorporating N-tertbutyl-N-ethylurea have demonstrated efficient self-healing at 37°C.

Recyclable and Reprocessable Polymers: The reversible nature of the HUBs can be harnessed to create recyclable thermosets. These materials, which are typically difficult to reprocess, can be broken down into their constituent components or reshaped upon stimulus (e.g., heat), and then reformed, extending the material's lifespan.

Stimuli-Responsive Materials: The dynamic equilibrium of the HUB can be influenced by external stimuli like acid. It has been shown that acid can trigger a de-tert-butylation reaction, which "locks" the urea bond into a more stable, non-dynamic state. nih.gov This provides a mechanism to permanently cure or stabilize a material after it has been processed or has self-healed, enhancing its mechanical properties. nih.gov

In supramolecular chemistry, the defined geometry and hydrogen-bonding capabilities of 1-tert-butyl-3-(1-naphthyl)urea make it a valuable building block. The urea moiety can form strong, directional hydrogen bonds, leading to the formation of predictable, self-assembled structures like tapes, sheets, or helices. The naphthyl group can participate in π-π stacking interactions, further directing the assembly of complex supramolecular architectures. Disrupting the planarity of the urea through substitution is a known strategy to modify crystal packing and enhance properties like solubility. orgsyn.org

| Material Type | Key Feature | Underlying Chemistry | Potential Application |

| Dynamic Polyureas | Self-Healing | Reversible Hindered Urea Bonds (HUBs) | Smart coatings, soft robotics |

| Reprocessable Thermosets | Recyclability | Dynamic Covalent Chemistry of HUBs | Sustainable materials, advanced composites |

| Cured Organogels | Increased Stability | Acid-assisted de-tert-butylation of HUBs | Shape-memory materials, stable gels |

| Supramolecular Assemblies | Ordered Architectures | Hydrogen Bonding and π-π Stacking | Molecular electronics, porous materials |

Development of Novel Catalytic Systems Beyond Traditional Organocatalysis

The urea functional group is a powerful hydrogen-bond donor, a property that is extensively exploited in organocatalysis. By binding to and activating substrates, urea-based catalysts can facilitate a wide range of chemical transformations with high efficiency and selectivity.

While 1-tert-butyl-3-(1-naphthyl)urea itself is achiral, its structural motifs are relevant to the design of advanced catalytic systems. Chiral versions, where the naphthyl group is replaced by a chiral scaffold like BINOL or a chiral amine is used, are effective organocatalysts. For instance, chiral urea and thiourea (B124793) derivatives have been successfully used in enantioselective vinylogous addition reactions. mdpi.com In these systems, the catalyst uses hydrogen bonds to activate a carbonyl compound towards attack by a nucleophile, controlling the stereochemical outcome of the reaction. mdpi.com

Furthermore, the urea moiety can be incorporated into bifunctional or multifunctional catalysts. A notable example is the development of guanidine-urea bifunctional organocatalysts. organic-chemistry.org These catalysts have been applied to the asymmetric epoxidation of α,β-unsaturated ketones using hydrogen peroxide. organic-chemistry.org In this system, it is proposed that the guanidine (B92328) group activates the peroxide while the urea group simultaneously activates the enone substrate, showcasing a cooperative catalytic mechanism that leads to high yields and enantioselectivity. organic-chemistry.org The principles from these systems suggest that a chiral analogue of 1-tert-butyl-3-(1-naphthyl)urea could be a valuable component in the design of new, sophisticated catalytic systems.

| Catalyst Type | Reaction | Role of Urea Moiety | Key Finding |

| Chiral Mono-Urea | Enantioselective Vinylogous Addition | Hydrogen-bond activation of aldehyde | Catalyst structure and conditions strongly influence reaction efficiency and enantioselectivity. mdpi.com |

| Guanidine-Urea Bifunctional | Asymmetric Epoxidation | Cooperative activation of enone substrate | Achieved high yields and up to 94% enantiomeric excess (ee) under mild, biphasic conditions. organic-chemistry.org |

Applications in Anion Recognition and Chemical Sensing Technologies

Neutral anion receptors are of great importance in areas ranging from environmental monitoring to medical diagnostics. The urea functional group is one of the most effective binding motifs for anions due to its two polarized N-H groups, which are perfectly positioned to chelate anions through hydrogen bonding.

The design of urea-based anion sensors often involves attaching a signaling unit (e.g., a chromophore or fluorophore) to the urea receptor. When the receptor binds an anion, the electronic properties of the signaling unit are perturbed, resulting in a detectable change in color (colorimetric sensor) or fluorescence. mdpi.com

1-tert-butyl-3-(1-naphthyl)urea contains the essential features for an effective anion receptor:

Hydrogen-Bonding Donors: The two N-H groups of the urea can form strong hydrogen bonds with anions like halides (F⁻, Cl⁻, Br⁻), carboxylates (CH₃COO⁻), and oxoanions.

Signaling Moiety: The naphthyl group is a well-known fluorophore. Anion binding to the adjacent urea can quench or alter its fluorescence, providing a mechanism for sensing.

Structural Preorganization: The bulky tert-butyl group can help to preorganize the conformation of the molecule, creating a well-defined binding cavity for the target anion.

Studies on similar urea-based receptors have demonstrated high affinity and selectivity for specific anions, even in competitive solvent mixtures like DMSO/water. The binding strength is typically evaluated using techniques like ¹H-NMR or UV-Vis titrations, which allow for the determination of association constants (Ka). For example, urea-functionalized macrocycles have shown strong binding to carboxylate anions with association constants in the range of 5,000 - 6,000 M⁻¹ in DMSO-d₆/H₂O mixtures. The interaction with highly basic anions like fluoride (B91410) can sometimes lead to deprotonation of the N-H protons rather than simple hydrogen bonding, an effect that is also useful for sensing applications. mdpi.com

Conclusion and Future Research Directions for 1 Tert Butyl 3 1 Naphthyl Urea Research

Synthesis of Current Understanding and Key Research Avenues

Currently, the understanding of 1-tert-butyl-3-(1-naphthyl)urea is primarily based on its fundamental structural and electronic characteristics, inferred from the broader family of N-aryl-N'-alkyl ureas. The presence of the bulky tert-butyl group is known to induce steric hindrance, which can significantly influence the reactivity and conformational dynamics of the urea (B33335) bond. This "hindered urea bond" (HUB) can exhibit dynamic covalent character, allowing for reversible dissociation under certain conditions. The naphthyl group, a large aromatic system, introduces potential for π-π stacking interactions and imparts specific photophysical properties.

Based on this foundational knowledge, several key research avenues can be identified:

Elucidation of Dynamic Covalent Properties: A primary research focus should be the detailed investigation of the dynamic nature of the hindered urea bond in this specific molecule. Understanding the kinetics and thermodynamics of its dissociation and reformation will be crucial for harnessing its potential in dynamic materials.

Exploration of Supramolecular Chemistry: The interplay between the hydrogen-bonding capabilities of the urea moiety and the π-stacking potential of the naphthyl group suggests a rich supramolecular chemistry. Research into its self-assembly in solution and the solid state could lead to the development of novel materials with ordered architectures.

Systematic Evaluation of Biological Activity: Many N-aryl urea derivatives exhibit potent biological activities, often as kinase inhibitors in medicinal chemistry. A systematic screening of 1-tert-butyl-3-(1-naphthyl)urea against a panel of biological targets could uncover previously unknown therapeutic potential.

Challenges and Opportunities in Synthetic Methodologies and Advanced Characterization

While the synthesis of ureas is generally well-established, the specific combination of a bulky tert-butyl group and a naphthylamine precursor may present unique challenges and opportunities for methodological innovation.

Synthetic Methodologies:

Traditional methods involving the reaction of 1-naphthyl isocyanate with tert-butylamine (B42293) are viable. However, exploring alternative, more sustainable synthetic routes is a key research direction. For instance, methods that avoid the use of hazardous isocyanates, such as the direct carbonylation of 1-naphthylamine (B1663977) and tert-butylamine, or the use of phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole, warrant investigation. nih.gov A particularly intriguing approach could be the adaptation of methods used for preparing tropolonylureas, which involves the reaction of a t-butylurea with an amine, leading to the elimination of t-butylamine. nih.gov

Advanced Characterization:

A thorough understanding of the structure-property relationships of 1-tert-butyl-3-(1-naphthyl)urea will necessitate the use of a suite of advanced characterization techniques.

| Characterization Technique | Information Gained |

| Variable-Temperature NMR (VT-NMR) | To study the dynamic equilibrium of the hindered urea bond and determine the energetic barriers for conformational changes. ox.ac.uknih.gov |

| 2D NMR Spectroscopy (NOESY, ROESY) | To elucidate the through-space proximity of protons, providing insights into the preferred solution-state conformation. |

| X-ray Crystallography | To determine the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-stacking. |

| Infrared (IR) and Raman Spectroscopy | To probe the vibrational modes of the urea functionality and how they are influenced by non-covalent interactions. researchgate.net |

| Fluorescence Spectroscopy | To investigate the photophysical properties conferred by the naphthyl group and its potential as a fluorescent sensor. |

| Mass Spectrometry | To confirm the molecular weight and fragmentation patterns, which can also provide clues about bond strengths. |

These techniques, when used in concert, will provide a comprehensive picture of the molecular and supramolecular behavior of this compound.

Exploration of Unexplored Reactivity Pathways and Chemical Transformations

The unique structural features of 1-tert-butyl-3-(1-naphthyl)urea suggest several avenues for exploring novel reactivity beyond simple urea chemistry.

A significant area of exploration lies in harnessing the "masked isocyanate" nature of this hindered urea. Under thermal or catalytic conditions, the reversible dissociation of the urea bond could generate 1-naphthyl isocyanate in situ. This transiently formed reactive intermediate could then be trapped by a variety of nucleophiles, offering a controlled and potentially safer way to access a range of 1-naphthyl-containing compounds without handling the isocyanate directly. researchgate.net

Another promising avenue is the investigation of acid-assisted de-tert-butylation. Research on other hindered ureas has shown that under acidic conditions, the tert-butyl group can be selectively removed, "turning off" the dynamic nature of the urea bond and rendering it more stable. illinois.edu This transformation could be a valuable tool for modulating the properties of materials derived from 1-tert-butyl-3-(1-naphthyl)urea.

Furthermore, the naphthyl ring itself presents opportunities for chemical modification. Electrophilic aromatic substitution reactions could be explored to introduce additional functional groups onto the aromatic core, leading to a library of derivatives with fine-tuned electronic and steric properties.

Advancements in Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools to guide and accelerate the experimental investigation of 1-tert-butyl-3-(1-naphthyl)urea.

Density Functional Theory (DFT): DFT calculations can be employed to:

Predict the ground-state geometry and conformational preferences of the molecule.

Calculate the energetic barriers for bond rotation and dissociation of the hindered urea bond.

Simulate vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.

Model the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its potential in organic electronics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different solvent environments and its self-assembly into larger aggregates. This can be particularly useful for understanding the formation of supramolecular structures.

Machine Learning (ML): As datasets on the properties and reactivity of urea derivatives grow, machine learning models can be developed to predict the properties of new compounds like 1-tert-butyl-3-(1-naphthyl)urea. cmu.eduresearchgate.net By combining ML with DFT, a quantitative structure-property relationship (QSPR) model could be constructed to predict, for example, the binding affinity of derivatives to a particular biological target or the stability of materials incorporating this urea moiety. researchgate.net

Outlook for Integration into Emerging Chemical Technologies

The unique combination of a hindered urea bond and a naphthyl group positions 1-tert-butyl-3-(1-naphthyl)urea as a promising candidate for integration into several emerging technologies.

Self-Healing and Recyclable Materials: The dynamic nature of the hindered urea bond is a key feature in the design of self-healing and recyclable polymers. nih.gov Incorporating 1-tert-butyl-3-(1-naphthyl)urea into a polymer backbone could lead to thermosets that are malleable and can be reprocessed, contributing to a circular economy for plastics.

Organic Electronics: The naphthyl moiety is a well-known chromophore and has been used in the development of organic electronic materials. ed.ac.uk The electron-rich nature of the urea linkage combined with the aromatic system of the naphthyl group could result in interesting photophysical and electronic properties, making it a potential building block for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Molecular Recognition and Sensing: The hydrogen-bonding capabilities of the urea group, coupled with the potential for π-π interactions from the naphthyl ring, make this molecule an interesting candidate for molecular recognition and sensing applications. It could be designed to selectively bind to specific anions or cations, with the naphthyl group acting as a fluorescent reporter for the binding event. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-tert-butyl-3-(1-naphthyl)urea, and how can purity be validated?

- Methodological Answer :

- Synthesis : A common approach involves coupling tert-butyl isocyanate with 1-naphthylamine under anhydrous conditions. Alternative methods include using carbodiimide-mediated reactions or microwave-assisted synthesis to improve yield .

- Purity Validation :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time should match reference standards .

- NMR : Confirm the absence of residual solvents (e.g., DMF) and verify substituent positions via H and C NMR (e.g., tert-butyl protons at ~1.3 ppm) .

- Table : Key Spectral Data

| Parameter | Value/Peak | Reference |

|---|---|---|

| Molecular Weight | 276.341 g/mol | |

| H NMR (tert-butyl) | 1.3 ppm (s, 9H) | |

| HPLC Retention Time | 8.2 min (C18, MeOH:H₂O 70:30) |

Q. How can researchers quantify urea derivatives in biological matrices?

- Methodological Answer :

- Modified Jung Assay : Replace N-(1-naphthyl)ethylenediamine with primaquine to avoid interference from ammonium chloride in cell cultures. Detect urea via fluorescence (ex/em: 340/455 nm) .

- LC-MS/MS : Use a reverse-phase column with MRM transitions for specific fragmentation (e.g., m/z 276 → 159 for the parent ion) .

Advanced Research Questions

Q. How does 1-tert-butyl-3-(1-naphthyl)urea exhibit selectivity for kinase targets like FGFR3, and how can this be experimentally validated?

- Methodological Answer :

- Kinase Profiling : Perform broad-spectrum kinase inhibition assays (e.g., using KinomeScan) to identify off-target effects. Compare IC₅₀ values for FGFR3 (e.g., 10 nM) versus other kinases (e.g., VEGFR > 1 µM) .

- Structural Analysis : Conduct molecular docking studies with FGFR3’s ATP-binding pocket (PDB: 4K33). Key interactions include hydrogen bonding between the urea carbonyl and Ala588 .

- Table : Selectivity Data for PD 173074 (Analog)

| Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| FGFR3 | 10 | |

| VEGFR2 | 1200 | |

| Src | >10,000 |

Q. How should researchers resolve contradictions in reported biological activities of urea derivatives?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., cell line specificity, serum concentration). For example, PD 173074 inhibits FGFR3 in bladder cancer cells (RT4 line) but not in FGF-insensitive lines .

- Metabolic Stability Testing : Assess compound stability in liver microsomes. Degradation products (e.g., tert-butyl oxidation) may explain reduced activity in vivo versus in vitro .

- Data Triangulation : Cross-reference findings with structural analogs (e.g., 1-(2,4-dichlorophenyl)-3-(1-naphthyl)urea) to isolate substituent effects .

Q. What experimental strategies can elucidate the role of the 1-naphthyl group in target binding?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituted naphthyl groups (e.g., 2-naphthyl, halogenated derivatives). Compare binding affinity via SPR or ITC .

- Fluorescence Quenching : Use tryptophan residues in the target protein to monitor naphthyl-induced quenching, correlating with binding constants .

- Crystallography : Co-crystallize the compound with FGFR3 to visualize π-π stacking between the naphthyl group and Phe642 .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no effect for similar urea derivatives?

- Critical Factors :

- Cell Line Variability : FGFR3-mutant bladder cancer lines (e.g., RT4) show sensitivity, while wild-type lines (e.g., T24) are resistant .

- Compound Solubility : Poor aqueous solubility (e.g., <10 µM for PD 173074) may limit bioavailability in in vivo models .

- Off-Target Effects : Thiourea analogs (e.g., diafenthiuron) exhibit nonspecific toxicity via mitochondrial disruption, complicating data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.